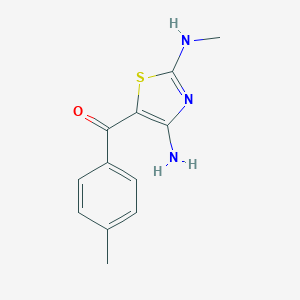
(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone” is a chemical compound with the CAS Number: 674805-68-6 . It has a molecular weight of 248.33 and its IUPAC name is (4-amino-2-(methylamino)-1H-1lambda3-thiazol-5-yl)(p-tolyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N3OS/c1-7-3-5-8(6-4-7)9(16)10-11(13)15-12(14-2)17-10/h3-6,17H,13H2,1-2H3, (H,14,15) . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms .Applications De Recherche Scientifique
Drug Design and Pharmacology
Thiazole derivatives, including (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone , are often explored in drug design due to their potential biological activities. They can interact with various biological targets, which makes them candidates for pharmacological agents. For instance, some thiazole compounds have shown significant analgesic and anti-inflammatory activities .
Antitumor and Cytotoxic Agents
These compounds have also been investigated for their antitumor and cytotoxic activities. Certain thiazole derivatives have demonstrated potent effects on human tumor cell lines, including prostate cancer . This suggests that (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone could be studied for its efficacy against cancer cells.
Agrochemical Research
Thiazoles are used in agrochemicals due to their bioactive properties. They can serve as the basis for developing new pesticides or herbicides, contributing to agricultural productivity .
Industrial Applications
In the industrial sector, thiazole derivatives are utilized as chemical intermediates in the synthesis of dyes, corrosion inhibitors, and other materials .
Photographic Sensitizers
Thiazoles have applications in photography as sensitizers due to their ability to respond to light. This property is useful in improving the quality of photographic materials .
Antimicrobial Activity
Research has been conducted on thiazole derivatives to evaluate their antimicrobial activity against various bacteria and fungi species. Molecular docking studies are often carried out to predict the interaction of these compounds with pathogen proteins .
Chemical Reactivity and Kinetic Stability
The chemical structure of thiazole compounds allows for the calculation of excited energies, which is essential for determining their interaction with other species, chemical reactivity, and kinetic stability .
Computational Studies
Computational methods like Density Functional Theory (DFT) and molecular docking are used to predict the behavior of thiazole derivatives in various environments, which aids in understanding their potential applications across different fields .
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Some thiazole compounds have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some thiazole compounds have shown anti-inflammatory and analgesic activity with a fast onset of action .
Propriétés
IUPAC Name |
[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-3-5-8(6-4-7)9(16)10-11(13)15-12(14-2)17-10/h3-6H,13H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMGWLEIDNTBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6-methyl-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461235.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461236.png)
![3-amino-N-(4-fluorobenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461239.png)
![3-amino-6-benzyl-N-(2-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B461240.png)
![3-amino-6-methyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461242.png)
![6'-amino-3'-butylspiro[1-azabicyclo[2.2.2]octane-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B461245.png)
![6-Amino-3-butyl-4-[4-(cyclopentyloxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461246.png)
![6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461249.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461251.png)
![6-Amino-4-[4-(cyclopentyloxy)phenyl]-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461252.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461253.png)
![6-Amino-3-(2-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461255.png)
![6'-amino-3'-{[(4-methylphenyl)sulfanyl]methyl}-1,1',3,4'-tetrahydro-2-oxospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile](/img/structure/B461257.png)
![6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461258.png)